N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3S/c26-22(23-14-13-18-8-3-1-4-9-18)25-17-16-24-15-7-12-20(24)21(25)19-10-5-2-6-11-19/h1-12,15,21H,13-14,16-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJPGRNUHNEJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound features a complex structure that includes a dihydropyrrolo framework and a carbothioamide group. This unique configuration may contribute to its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective roles, which could be relevant in neurodegenerative diseases.
- Analgesic Activity : The compound may also exhibit analgesic properties, similar to other compounds in its class.
Anticancer Activity
A study focusing on the anticancer potential of related compounds highlights the importance of structural modifications in enhancing cytotoxicity. For instance, derivatives with specific substituents showed significant activity against cancer cell lines such as MCF7 and MCF10A.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BS230 | MCF7 | 15 | DNA intercalation |
| BS130 | MCF10A | 25 | Topoisomerase inhibition |
| N-phenethyl derivative | MCF7 | TBD | TBD |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation has been suggested.
Analgesic Activity
The analgesic properties of compounds similar to N-phenethyl derivatives have been documented in various studies. These effects are often mediated through opioid receptors or by modulating inflammatory pathways.
Case Studies and Research Findings
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial evaluating the efficacy of phenylpiperazine derivatives demonstrated significant reductions in tumor size among participants treated with specific analogs.
- Case Study 2 : Laboratory studies indicated that certain derivatives exhibited enhanced neuroprotective effects in models of Alzheimer's disease.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key structural analogs differ in substituents on the pyrrolo[1,2-a]pyrazine core and the carbothioamide moiety. Selected examples include:
Key Observations :
- Substituent Effects : The phenethyl and phenyl groups in the target compound may enhance lipophilicity compared to analogs with pyridinyl (logP ~5.35 in ) or ethoxy groups.
- Hydrogen Bonding: The carbothioamide group (present in all analogs) enables hydrogen bonding (H-bond donors: 1, acceptors: 3), critical for interactions in biological systems or crystal packing .
Crystallographic and Solid-State Properties
- Target Compound : The carbothioamide group likely forms similar interactions, influencing crystallinity and stability.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions starting from heterocyclic precursors. Critical parameters include temperature control (reflux conditions), solvent selection (e.g., ethanol or DMF), and reaction time. Purification typically requires column chromatography or recrystallization to isolate the product from side reactions. Characterization via NMR and mass spectrometry ensures purity and structural fidelity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Advanced spectroscopic techniques are employed:
- 1H/13C NMR : Identifies proton and carbon environments, confirming ring fusion and substituent positions.
- Mass Spectrometry (MS) : Validates molecular weight (approx. 348.46 g/mol) and fragmentation patterns.
- IR Spectroscopy : Detects functional groups like the carbothioamide (C=S stretch ~1170–1200 cm⁻¹) .
Q. What are the standard protocols for evaluating its stability under varying pH conditions?
- Methodological Answer : Stability is assessed using accelerated degradation studies:
- Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at controlled temperatures (e.g., 25°C and 40°C).
- Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under physiological conditions .
Advanced Research Questions
Q. How can substituent modifications enhance target-specific biological activity?
- Methodological Answer :
- Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions) introduces aryl/heteroaryl groups at the pyrazine or pyrrolo positions.
- Amination reactions (using Pd(2)(dba)₃/BINAP catalysts) add cyclic amines to modulate receptor binding .
- Structure-activity relationship (SAR) studies compare analogs’ bioactivity (e.g., IC50 values) to identify pharmacophores .
Q. How to resolve contradictions in reported biological activity data (e.g., phosphodiesterase inhibition vs. antimicrobial effects)?
- Methodological Answer :
- Standardized assays : Replicate studies using identical enzyme isoforms (e.g., PDE4B vs. PDE5A) and cell lines (e.g., HEPG2 for anticancer activity).
- Off-target profiling : Use kinase/GPCR panels to identify secondary targets.
- Statistical meta-analysis : Correlate structural features (e.g., thiourea group) with divergent activities across studies .
Q. What experimental strategies elucidate its mechanism of action in complex pathways?
- Methodological Answer :
- Enzymatic assays : Measure inhibition constants (Ki) for target enzymes (e.g., phosphodiesterases).
- Molecular docking : Predict binding poses with proteins (e.g., PDE4B PDB: 1F0T) using software like AutoDock Vina.
- Transcriptomics/proteomics : Identify downstream pathway alterations (e.g., cAMP/PKA signaling) in treated cell lines .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with varied substituents (e.g., halogenation at the phenyl ring).
- QSAR modeling : Use computational tools (e.g., CoMFA) to correlate electronic/steric parameters (logP, polar surface area) with bioactivity.
- Cluster analysis : Group compounds by activity profiles (e.g., anticancer vs. anti-inflammatory) to guide lead optimization .
Q. What role do in silico studies play in prioritizing derivatives for synthesis?
- Methodological Answer :
- Virtual screening : Filter compound libraries for drug-likeness (Lipinski’s rules) and synthetic feasibility.
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., blood-brain barrier penetration).
- Binding free energy calculations : Rank derivatives by predicted ΔG values to optimize target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
